molecular formula C11H16O3 B8684968 6,6-Ethylenedioxybicyclo[3.3.1]nonan-2-one

6,6-Ethylenedioxybicyclo[3.3.1]nonan-2-one

Cat. No. B8684968
M. Wt: 196.24 g/mol
InChI Key: YNLNZFZDCXQVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08710077B2

Procedure details

5 g of bicyclo[3.3.1]nonane-2,6-dione were suspended in 27 mL of dry ethylene glycol and 283 mg of p toluene sulfonic acid were added. After 2 h all starting material was converted. 80 mL of water were added and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water and sat. sodium bicarbonate, dried over sodium sulfate and evaporated to dryness. The crude product was purified by silica gel chromatography to give 0.5 g of the desired product along with 6.75 g of the diketal. The diketal was dissolved in 135 mL of acetone and 13.5 mL of 2M HCl were added. The mixture was allowed to stir at room temperature for 1 h. The mixture was neutralized by addition of 2 N NaOH, the acetone was removed in vacuo and the remaining aqueous layer was extracted with ethyl acetate and dichloromethane. The organic layer was dried over sodium sulfate and evaporated to dryness. The crude product was purified by chromatography to give another 4.38 g of the desired product. Rt=0.84 min (Method C). Detected mass: 197.2 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]([C:6](=[O:9])[CH2:7][CH2:8]1)[CH2:4][CH2:3][C:2]2=[O:11].[C:12]1([CH3:22])C(S(O)(=O)=O)=CC=CC=1.[OH2:23]>C(O)CO>[CH2:12]1[O:23][C:2]2([CH2:3][CH2:4][CH:5]3[CH2:10][CH:1]2[CH2:8][CH2:7][C:6]3=[O:9])[O:11][CH2:22]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C12C(CCC(C(CC1)=O)C2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
27 mL
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with water and sat. sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1COC2(C3CCC(C(CC2)C3)=O)O1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.